
Desmethylsertraline
Overview
Description
Desmethylsertraline is the primary metabolite of sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression, anxiety, and obsessive-compulsive disorders. Formed via CYP450-mediated N-demethylation, this compound retains structural similarity to sertraline but exhibits significantly reduced pharmacological activity . Unlike sertraline, which potently inhibits serotonin (5-HT) reuptake by binding to the serotonin transporter (SERT), this compound demonstrates 10- to 20-fold lower potency in vitro and negligible activity in vivo . Despite its diminished efficacy, this compound has a prolonged elimination half-life (62–104 hours vs. sertraline’s 26 hours), contributing to its presence in plasma and tissues during chronic sertraline therapy .
Preparation Methods
Desmethylsertraline is produced through the demethylation of sertraline, a process that involves multiple cytochrome P450 isoenzymes . This process can be carried out in a laboratory setting using various synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Desmethylsertraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Profile
Desmethylsertraline exhibits a different pharmacological profile compared to its parent compound, sertraline. It has been shown to have 10- to 20-fold less potency at blocking serotonin reuptake in vitro, which suggests that it does not significantly contribute to the central serotonin reuptake inhibition associated with sertraline's clinical effects . However, this compound is more balanced as a monoamine reuptake inhibitor, demonstrating a moderate affinity for norepinephrine and dopamine transporters as well .
Key Pharmacokinetic Properties
Property | This compound | Sertraline |
---|---|---|
Serotonin Reuptake Inhibition (K_i) | 76 nM | 3 nM |
Norepinephrine Reuptake Inhibition (K_i) | 420 nM | Not specified |
Dopamine Reuptake Inhibition (K_i) | 440 nM | Not specified |
Antidepressant Effects
Although this compound has been studied primarily as a metabolite of sertraline, some research indicates it might possess antidepressant-like effects on its own. Its role as a monoamine reuptake inhibitor suggests potential efficacy in treating mood disorders, although clinical evidence remains limited. Studies indicate that while this compound may not significantly influence serotonin levels in vivo, it could still contribute to the overall therapeutic effects observed with sertraline .
Cancer Research
Recent investigations have highlighted the potential anticancer properties of sertraline and its metabolites, including this compound. Research has shown that sertraline can modulate efflux pumps in multidrug-resistant cancer cells, enhancing the effectiveness of chemotherapeutic agents like doxorubicin . Although direct studies on this compound's anticancer effects are sparse, its relationship with sertraline suggests avenues for exploring its role in cancer therapy.
Case Studies and Research Findings
- Comparison of Sertraline and this compound : A study conducted by Sprouse et al. (1996) demonstrated that this compound did not significantly affect serotonin levels or neuronal firing in vivo at doses substantially higher than those effective for sertraline . This finding underscores the limited contribution of this compound to the pharmacological profile of sertraline.
- Anticancer Activity : Research published in MDPI indicated that sertraline exhibited significant anticancer activity against various cancer cell lines. While specific data on this compound was not highlighted, the findings suggest that metabolites like this compound could play a role in enhancing therapeutic outcomes when combined with established cancer treatments .
- Pharmacokinetic Modeling : A study on the pharmacokinetics of SSRIs during pregnancy noted that understanding the metabolism of drugs like sertraline and its metabolites is crucial for optimizing dosing recommendations . this compound's profile may inform these models and improve treatment strategies for pregnant patients.
Mechanism of Action
Desmethylsertraline acts as a monoamine reuptake inhibitor, affecting the reuptake of serotonin, norepinephrine, and dopamine . It binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter, inhibiting the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and improved mood and cognitive function .
Comparison with Similar Compounds
Pharmacological Activity
Key Findings :
- Potency and Selectivity : this compound’s SERT inhibition potency is 39-fold lower than sertraline and lacks selectivity for wild-type SERT over mutant forms (e.g., M172 mSERT), unlike desmethylcitalopram, which retains 80-fold selectivity .
- However, its long half-life may influence sertraline’s pharmacokinetics during dose adjustments .
Metabolism and Pharmacokinetics
- Metabolic Pathways: this compound: Formed via CYP2B6, CYP2C19, and CYP3A3. Plasma exposure (AUC) ranges from 66% to 270% of sertraline, depending on species and administration route . Norfluoxetine: Formed via CYP2D6; contributes to fluoxetine’s extended half-life (4–16 days) and drug-drug interactions . Desvenlafaxine: Directly excreted; bypasses hepatic metabolism, reducing variability compared to venlafaxine .
- Elimination: this compound undergoes glucuronidation and fecal excretion, with tissue accumulation observed in liver and lung .
Clinical and Toxicological Profiles
- Therapeutic Drug Monitoring (TDM): this compound/sertraline ratios vary by CYP2C19 phenotype (e.g., 0.46 in intermediate vs. Smokers exhibit lower sertraline and this compound concentration-to-dose (C/D) ratios due to CYP1A2 induction .
- Toxicity: Postmortem studies show higher this compound concentrations in liver (average 79 ng/mL) than blood, complicating forensic interpretations .
Biological Activity
Desmethylsertraline (DMS) is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. Understanding its biological activity is crucial, particularly in relation to its pharmacological effects and clinical implications. This article reviews the biological activity of DMS, focusing on its potency, pharmacokinetics, and interactions with neurotransmitter systems.
This compound primarily acts as a serotonin transporter (SERT) inhibitor, although it exhibits significantly lower potency compared to sertraline. Research indicates that DMS has a 10- to 20-fold reduced capacity to inhibit serotonin reuptake in vitro . In vivo studies have shown that DMS does not significantly affect extracellular serotonin levels or the firing rate of serotonin neurons at doses much higher than those required for sertraline .
2. Pharmacokinetics
DMS is formed through the N-demethylation of sertraline, and it has a longer half-life, ranging from 56 to 120 hours . This extended half-life may contribute to its prolonged effects in patients treated with sertraline. Peak plasma concentrations of DMS occur approximately 8-10 hours after administration . The pharmacokinetic profile shows considerable interindividual variability, influenced by genetic factors affecting cytochrome P450 enzymes involved in drug metabolism, particularly CYP2C19 and CYP3A4/5 .
3. Comparative Potency
In comparative studies, DMS has been shown to antagonize brain serotonin depletion less effectively than sertraline but demonstrates comparable potency in certain animal models. For instance, while DMS was less potent than sertraline in rats, it exhibited nearly equal potency in mice . The following table summarizes key findings from various studies comparing the effectiveness of DMS and sertraline:
Parameter | Sertraline | This compound |
---|---|---|
Inhibition of SERT (in vitro) | High potency | 10-20 fold less |
Effect on extracellular 5-HT | Significant increase | No effect |
Effect on dorsal raphe firing | Decreases firing | No significant effect |
Half-life | 24-32 hours | 56-120 hours |
4. Clinical Implications
The clinical significance of DMS arises from its presence in the bloodstream during sertraline treatment. Studies have indicated that while DMS contributes to the overall pharmacological profile of sertraline, it does not significantly enhance the therapeutic effects associated with serotonin reuptake inhibition . Furthermore, serum concentrations of DMS can be higher than those of sertraline in patients, raising questions about its potential role in drug interactions and side effects .
5. Case Studies and Observations
Case Study: Maternal Transfer
A study investigating serum concentrations of sertraline and DMS in nursing mother-infant pairs revealed that while maternal doses ranged from 25 to 150 mg/day, infant serum levels of both compounds were generally low or undetectable . This finding suggests minimal transfer through breast milk and highlights the need for careful monitoring when prescribing SSRIs to nursing mothers.
Case Study: Drug Interaction
In another study examining drug interactions involving P-glycoprotein (P-gp), both sertraline and DMS showed high affinity for P-gp ATPase activity, which may explain observed drug-drug interactions in clinical settings . The ability of these compounds to stimulate P-gp could influence their distribution and efficacy.
6. Conclusion
This compound plays a complex role as a metabolite of sertraline with distinct pharmacological properties. While it exhibits lower potency as a serotonin reuptake inhibitor compared to its parent compound, its long half-life and presence during treatment necessitate further investigation into its clinical significance. Understanding the biological activity of DMS is essential for optimizing antidepressant therapy and managing potential side effects.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91797-58-9 | |
Record name | 91797-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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